Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-
Description
Chemical Identity: The compound, formally named 2,2,2-Trichloro-1-[[(4-chlorophenyl)methyl]thio]ethanol, features a trichloroethanol backbone (CCl₃-CHOH-) substituted with a (4-chlorophenyl)methylthio group (-SCH₂C₆H₄Cl). Its molecular formula is C₉H₈Cl₄OS, with an estimated molecular mass of ~307.9 g/mol (based on structural analogs like 2,2,2-trichloro-1-(4-chlorophenyl)ethanol, which has a mass of 259.9 g/mol ).
For example, thioether-containing compounds are synthesized by reacting chloroacetamide derivatives with thiols in ethanol under reflux, as seen in the preparation of pyridine-thioacetamide insecticides .
The thioether group may enhance bioactivity by altering binding affinity to target enzymes or receptors.
Properties
CAS No. |
89227-86-1 |
|---|---|
Molecular Formula |
C9H8Cl4OS |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[(4-chlorophenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C9H8Cl4OS/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,8,14H,5H2 |
InChI Key |
BOCIJEAEALDCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(C(Cl)(Cl)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- typically involves the chlorination of dichlorodiphenyltrichloroethane (DDT) to form an intermediate compound, which is then hydrolyzed to produce the final product . The reaction conditions often include the use of chlorinating agents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve efficient production. The final product is then purified through various techniques such as distillation and crystallization to ensure it meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce chlorinated alcohols, while reduction could yield simpler hydrocarbons. Substitution reactions often result in the formation of new compounds with different functional groups .
Scientific Research Applications
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is conducted on its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Dicofol (2,2,2-Trichloro-1,1-Bis(4-Chlorophenyl)Ethanol)
- Molecular Formula : C₁₄H₉Cl₅O
- Molecular Weight : 370.5 g/mol
- Use : Miticide targeting spider mites.
- Key Features: Two 4-chlorophenyl groups attached to the trichloroethanol core. Higher hydrophobicity than the target compound due to the absence of a polar thioether group. Regulated residues in food products (e.g., poultry meat at 0.05 ppm) .
o,p’-DDT (1-Chloro-2-(2,2,2-Trichloro-1-(4-Chlorophenyl)Ethyl)Benzene)
- Molecular Formula : C₁₄H₉Cl₅
- Molecular Weight : 354.5 g/mol
- Use: Historical insecticide (now restricted).
- Key Features: Trichloroethyl group linked to chlorophenyl and chlorobenzene moieties. Lacks the ethanol hydroxyl group, increasing lipophilicity and environmental persistence.
2,2,2-Trichloro-1-(4-Chlorophenyl)Ethanol
- Molecular Formula : C₈H₆Cl₄O
- Molecular Weight : 259.9 g/mol
- Key Features :
Table 1: Comparative Properties of Trichloroethanol Derivatives
Mechanistic and Toxicological Insights
- Mode of Action: DDT and dicofol disrupt neuronal sodium channels . The target compound’s thioether group may introduce alternative binding mechanisms, such as sulfhydryl group interactions with enzymes. Pyridine-thioether analogs demonstrate enhanced insecticidal activity compared to non-thioether derivatives, suggesting a role for sulfur in bioactivity .
- Toxicity and Bioaccumulation: The hydroxyl group in the target compound may reduce bioaccumulation compared to DDT, as seen in dicofol’s shorter environmental half-life .
Biological Activity
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- (CAS Number: 15446-11-4) is an organochlorine compound notable for its complex structure and potential biological activities. This article explores its biological activity, including toxicological effects, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₄OS |
| Molecular Weight | 292.01 g/mol |
| Density | 1.6 g/cm³ |
| Boiling Point | 311.9 °C at 760 mmHg |
| Flash Point | 142.4 °C |
| LogP | 4.1207 |
| Vapor Pressure | 0.000234 mmHg at 25 °C |
Toxicological Profile
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- has been classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life . Its toxicity profile indicates that it can pose significant health risks upon exposure, particularly through ingestion. The compound is associated with acute toxicity and potential chronic effects due to its persistent nature in the environment.
Endocrine Disruption
Chlorinated compounds are often scrutinized for their endocrine-disrupting capabilities. Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- may interfere with hormonal functions due to its structural properties resembling known endocrine disruptors . The implications of this activity could extend to reproductive health and developmental processes in exposed organisms.
Case Studies and Research Findings
- Liver Tumor Studies : A nested case-control study investigated the correlation between exposure to chlorinated compounds (including DDT) and liver tumors in humans. Although not directly related to ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-, the findings underscore the potential carcinogenic risks associated with chlorinated phenyl compounds .
- Aquatic Toxicity : Environmental studies have indicated that similar organochlorine compounds can lead to significant ecological impacts. The long-term effects on aquatic life from exposure to such chemicals highlight the need for thorough assessments of their biological activity in environmental contexts .
- Therapeutic Potential : While direct evidence regarding the therapeutic applications of ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- is sparse, its structural analogs have been explored for various pharmacological properties. Future research may reveal novel applications in medicinal chemistry based on its unique chemical characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
